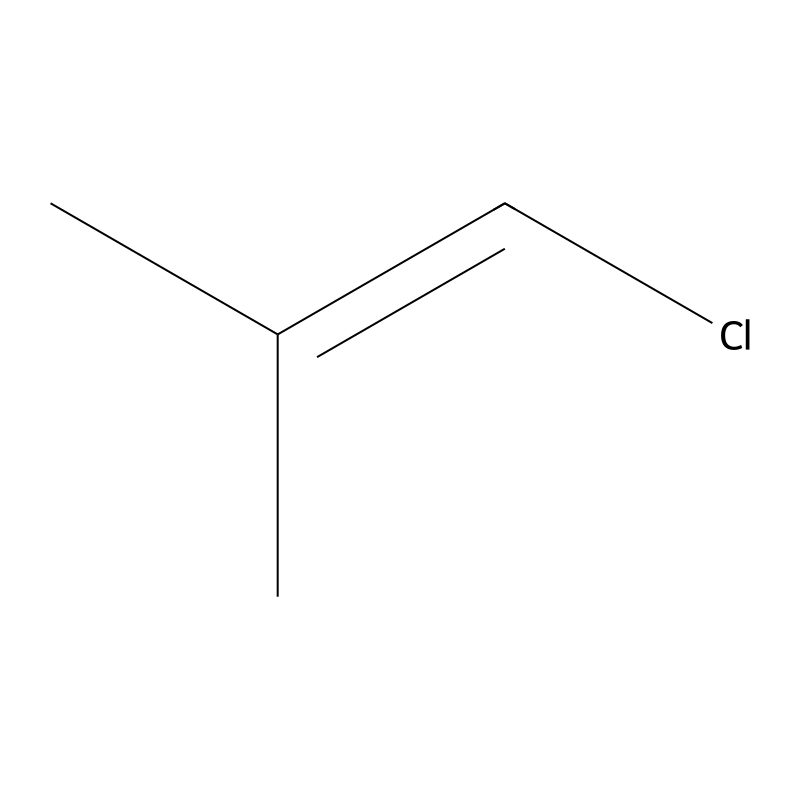1-Chloro-2-methylpropene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.01 M
Soluble in chloroform
In water, 1000 mg/L at 25 °C
Synonyms
Canonical SMILES
Chemical Reactivity Studies
- One study investigated the use of 1-Chloro-2-methylpropene in a process called hydroboration. This technique involves adding a boron and hydrogen group (BH2) across a double bond in an alkene molecule. The study found that 1-Chloro-2-methylpropene undergoes hydroboration to form an intermediate adduct, which upon further oxidation can be converted to isobutyraldehyde, a branched-chain aldehyde [].
Mutagenicity and Genotoxicity Studies
- Research has explored the potential mutagenic and genotoxic effects of 1-Chloro-2-methylpropene. Mutagens are agents that can cause permanent changes in the genetic material, while genotoxic agents can damage genetic material. Studies using fruit flies (Drosophila melanogaster) showed that 1-Chloro-2-methylpropene exposure increased the frequency of both sex-linked recessive lethal mutations and heritable reciprocal translocations in germ cells [].
- Additionally, 1-Chloro-2-methylpropene was found to induce gene mutation at a specific locus (thymidine kinase) in mouse lymphoma cells, even without metabolic activation []. This suggests the compound has inherent mutagenic potential.
- However, another study using Chinese hamster ovary cells found that 1-Chloro-2-methylpropene induced sister chromatid exchange, but not chromosomal aberrations, and only in the presence of metabolic activation []. This suggests the compound's genotoxic effects might be dependent on specific cellular processes.
1-Chloro-2-methylpropene, also known as α-chloroisobutylene or dimethylvinyl chloride, is an organochlorine compound with the chemical formula C₄H₇Cl. It is characterized by a vinyl group adjacent to a chlorine atom, making it a valuable intermediate in organic synthesis. The compound has a molecular weight of approximately 88.55 g/mol and is primarily used in various
- Hydroboration-Oxidation: This reaction leads to the formation of isobutyraldehyde. The hydroboration step involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide .
- Electrophilic Addition: The compound can undergo electrophilic addition reactions, where nucleophiles such as glutathione can react with it to form stable adducts .
- Oxidation: Upon oxidation, 1-chloro-2-methylpropene can be converted into various alcohols and α,β-unsaturated chloro-aldehydes, demonstrating its versatility in synthetic applications .
1-Chloro-2-methylpropene exhibits notable biological activity, particularly in mutagenicity studies:
- It has been shown to induce mutations in Salmonella typhimurium and Drosophila melanogaster, suggesting potential genotoxic effects .
- In a study involving L5178Y mouse lymphoma cells, the compound induced gene mutations at the thymidine kinase locus without metabolic activation, indicating its direct mutagenic potential .
Several methods are employed to synthesize 1-chloro-2-methylpropene:
- Dehydrochlorination of 1-chloro-2-methylpropane: This method involves heating 1-chloro-2-methylpropane in the presence of a strong base like potassium hydroxide.
- Addition Reactions: The compound can also be synthesized through the addition of hydrogen chloride to 2-methylpropene under controlled conditions .
1-Chloro-2-methylpropene has diverse applications across various industries:
- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Polymer Production: The compound is utilized in the production of polymers and copolymers due to its reactivity with other monomers.
- Laboratory Reagent: It is often used as a reagent in organic synthesis for creating complex molecules .
Interaction studies involving 1-chloro-2-methylpropene have revealed its reactivity with biological nucleophiles. Research indicates that it readily reacts with glutathione, forming stable conjugates that may play a role in its biological effects. The compound's ability to form adducts with nucleophiles suggests potential implications for its toxicity and mutagenicity in biological systems .
1-Chloro-2-methylpropene shares structural similarities with several other chlorinated compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Isobutyl chloride | C₄H₉Cl | A saturated chlorinated derivative of isobutane |
| Vinyl chloride | C₂H₃Cl | A simple vinyl halide used primarily for PVC production |
| 3-Chloro-2-methylpropene | C₄H₇Cl | Similar reactivity but different positional isomerism |
Uniqueness of 1-Chloro-2-Methylpropene
The uniqueness of 1-chloro-2-methylpropene lies in its specific structure that allows for distinct electrophilic reactions and mutagenic properties not observed in other similar compounds. Its reactivity profile makes it particularly valuable for synthetic applications while also raising concerns regarding its biological effects .
Physical Description
Color/Form
Liquid
XLogP3
Boiling Point
68.0 °C
68 °C
Flash Point
Density
0.9186 g/cu cm at 20 °C
LogP
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
Vapor Pressure
158.4 mm Hg at 25 °C
Pictograms




Flammable;Acute Toxic;Irritant;Health Hazard
Impurities
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
1-Chloro-2-methylpropene is a by-product of the production of 3-chloro-2-methylpropene








